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molecular formula C8H9NO3 B1618584 2-Hydroxy-5-methoxybenzamide CAS No. 28534-37-4

2-Hydroxy-5-methoxybenzamide

Cat. No. B1618584
M. Wt: 167.16 g/mol
InChI Key: VLSVEVCSHFHKEM-UHFFFAOYSA-N
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Patent
US04031093

Procedure details

5-Methoxysalicylamide (56.0 g., 0.335 mole) was added to a cooled, stirred solution of sodium (8.55 g., 0.372 g-atom) in ethanol (335 ml.). To the resulting suspension was added 1-bromopropane (41.3 g., 0.335 mole) dropwise over 20 minutes. The mixture was stirred at room temperature for one hour, then was heated under reflux for 19 hours. The solvent was removed under reduced pressure. The residue was treated with cold water (500 ml.). The solid was collected by filtration and recrystallized from acetonitrile to give 5-methoxy-2-n-propoxybenzamide (29.0 g., 41.4%), m.p. 83°-87°.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
8.55 g
Type
reactant
Reaction Step Two
Quantity
335 mL
Type
solvent
Reaction Step Two
Quantity
41.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([NH2:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1.[Na].Br[CH2:15][CH2:16][CH3:17]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:12][CH2:15][CH2:16][CH3:17])=[C:7]([CH:11]=1)[C:8]([NH2:10])=[O:9] |^1:12|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
COC1=CC=C(C(C(=O)N)=C1)O
Step Two
Name
Quantity
8.55 g
Type
reactant
Smiles
[Na]
Name
Quantity
335 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
41.3 g
Type
reactant
Smiles
BrCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with cold water (500 ml.)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC(=C(C(=O)N)C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 41.4%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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